REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[CH2:6]=O.[NH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1>C(O)C>[N:8]1([CH2:6][N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)[CH2:12][CH2:11][CH2:10][CH2:9]1
|
Name
|
|
Quantity
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101.2 g
|
Type
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reactant
|
Smiles
|
N1CCCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
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to reflux under nitrogen for 5 h
|
Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled (57°-58° C./0.05 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CN1N=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g | |
YIELD: PERCENTYIELD | 55.12% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |